Desoxyanisoin Oxime

Description

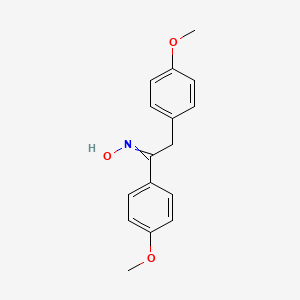

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-[1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C16H17NO3/c1-19-14-7-3-12(4-8-14)11-16(17-18)13-5-9-15(20-2)10-6-13/h3-10,18H,11H2,1-2H3 |

InChI Key |

HQIRMFJXORPNQN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=NO)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies of Desoxyanisoin Oxime

Classical Preparation Routes from Desoxyanisoin (B31116)

The traditional and most direct method for synthesizing Desoxyanisoin Oxime begins with its corresponding ketone precursor, Desoxyanisoin. This transformation primarily involves the reaction of the ketone's carbonyl group with a hydroxylamine (B1172632) derivative.

Nucleophilic Addition of Hydroxylamine to Desoxyanisoin Carbonyl

The cornerstone of classical oxime synthesis is the nucleophilic addition of hydroxylamine to a carbonyl carbon. wikipedia.orgtestbook.com In the case of Desoxyanisoin, its carbonyl group reacts with hydroxylamine, typically in the form of hydroxylamine hydrochloride, to form the oxime. jefferson.edu This reaction is a condensation reaction, characterized by the elimination of a water molecule. testbook.com

The mechanism initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of Desoxyanisoin. ic.ac.uklibretexts.org This is followed by a proton transfer, leading to a neutral intermediate known as a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine results in the formation of the C=N double bond characteristic of an oxime. testbook.comlibretexts.org

Reaction Conditions and Solvent Systems Optimization

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions and the solvent system employed. numberanalytics.com Traditionally, the reaction is performed by refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a base like pyridine (B92270). researchgate.net However, this method can suffer from drawbacks such as extended reaction times and the toxicity of pyridine. researchgate.netijprajournal.com

Optimized procedures have been developed to improve the synthesis. For instance, one reported method involves reacting Desoxyanisoin with hydroxylamine hydrochloride in a mixture of methanol (B129727) and water. The slow addition of sodium hydroxide (B78521) then facilitates the reaction, which is heated to 70°C for one hour. jefferson.edu The use of protic solvents like alcohols is often favored as they can stabilize intermediates and facilitate necessary proton transfers. orgsyn.org The pH of the reaction mixture is a critical factor, with acidic conditions generally favoring the reaction by protonating the carbonyl oxygen, thus increasing its electrophilicity. numberanalytics.com

| Parameter | Traditional Method | Optimized Method |

| Base | Pyridine researchgate.net | Sodium Hydroxide jefferson.edu |

| Solvent | Ethanol researchgate.net | Methanol/Water jefferson.edu |

| Temperature | Reflux researchgate.net | 70°C jefferson.edu |

| Drawbacks | Long reaction time, toxic base researchgate.netijprajournal.com | Not specified |

Exploration of Alternative and Green Synthetic Pathways for Oxime Formation

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ijprajournal.com For oxime synthesis, microwave irradiation can dramatically reduce reaction times and often leads to higher yields. ijprajournal.comnih.gov This rapid, high-yielding method can be carried out under mild, aqueous conditions, often with equimolar amounts of reactants. nih.gov The chemoselective nature of the reaction under microwave conditions allows for the synthesis of oximes without the need for protecting groups on other functional groups present in the molecule. nih.gov While specific protocols for this compound are not detailed, the general success of microwave-assisted synthesis for other ketones suggests its potential applicability. ijprajournal.comnih.gov

Electrosynthetic Approaches to Related Oxime Structures

Electrosynthesis offers a green and attractive alternative for producing oximes by avoiding harsh reaction conditions often associated with traditional methods. acs.orgnih.gov Recent studies have demonstrated the successful one-pot electrosynthesis of oximes from nitrates and carbonyl compounds. rsc.orgrsc.org This method involves the electrochemical reduction of a nitrogen source, like nitrate (B79036), to generate a hydroxylamine intermediate in situ. acs.orgnih.gov This intermediate then readily reacts with the present carbonyl compound to form the corresponding oxime. acs.org For example, a Zn-Cu alloy catalyst has been shown to effectively drive the electrochemical reduction of nitrate, leading to high yields of cyclohexanone (B45756) oxime. acs.orgnih.gov Similarly, a multilayered Zn nanosheet catalyst has been used for the efficient conversion of various aldehydes and ketones to their oximes in acidic electrolytes. rsc.orgrsc.org These electrosynthetic strategies highlight a promising and sustainable route for the synthesis of oximes, potentially including this compound.

Stereochemical Considerations in this compound Synthesis (E/Z Isomerism)

A key stereochemical feature of oximes is the potential for geometric isomerism around the C=N double bond, leading to the formation of E and Z isomers. wikipedia.org If the two groups attached to the carbonyl carbon are different, as is the case with Desoxyanisoin, two distinct stereoisomers of the oxime can be formed. wikipedia.org

The formation of E and Z isomers is a common outcome in classical oxime synthesis, often resulting in a mixture of the two. researchgate.net The ratio of these isomers can be influenced by factors such as the reaction temperature, which can affect the position of the equilibrium between the isomers. researchgate.net The separation of these isomers can be challenging but is often achievable through standard techniques like column chromatography. researchgate.net

In some cases, specific reaction conditions can be employed to selectively synthesize one isomer over the other. For instance, treatment of an isomeric mixture with a protic or Lewis acid under anhydrous conditions has been shown to precipitate the E isomer as an immonium complex, which can then be neutralized to yield the pure E oxime. google.com Furthermore, alternative synthetic methods like microwave synthesis and mechanochemistry have been reported to provide complete stereoselectivity in the synthesis of certain oxime ethers, yielding pure E isomers. mdpi.com The specific stereochemical outcome of this compound synthesis would depend on the chosen synthetic route and reaction conditions. It is known that the stereochemical configuration of oximes can be crucial for their biological activity, making the control of stereochemistry an important aspect of their synthesis. nih.gov

Chemical Transformations and Reaction Mechanisms of Desoxyanisoin Oxime and Its Derivatives

Hydrolytic Cleavage Mechanisms of Oxime Linkages

The hydrolysis of oximes is a reversible reaction that regenerates the parent carbonyl compound and hydroxylamine (B1172632). wikipedia.org This process is typically facilitated by heating in the presence of an inorganic acid. wikipedia.orgnoaa.gov For ketoximes like desoxyanisoin (B31116) oxime, the reaction proceeds via acid catalysis, which is crucial for the cleavage of the otherwise stable C=N bond. nih.gov In aqueous solutions, oximes are notably more resistant to hydrolysis than analogous hydrazones, often by a factor of 100 to 1000-fold. wikipedia.orgnih.gov

The general mechanism for acid-catalyzed hydrolysis involves several key steps:

Protonation: The reaction initiates with the protonation of the oxime's nitrogen or oxygen atom. nih.gov Protonation of the nitrogen atom is generally considered the productive pathway that initiates the cleavage. nih.govnih.gov

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the protonated oxime. nih.govbyjus.com This step results in the formation of a tetrahedral carbinolamine intermediate. nih.govbyjus.com

Proton Transfer: A proton transfer occurs within the intermediate.

Elimination: The C-N bond is cleaved, eliminating hydroxylamine and regenerating the protonated carbonyl compound, which then deprotonates to yield the final ketone. byjus.com

| Feature | Description |

|---|---|

| Reaction Type | Acid-catalyzed hydrolytic cleavage |

| Reactants | Desoxyanisoin Oxime, Water, Acid Catalyst (e.g., HCl, H₂SO₄) |

| Products | Desoxyanisoin, Hydroxylamine |

| Key Intermediate | Tetrahedral carbinolamine |

| Driving Force | Excess water can be used to drive the equilibrium towards cleavage. khanacademy.org |

Reductive Transformations of the Oxime Functionality

The reduction of the oxime group is a versatile method for synthesizing primary amines and hydroxylamines. encyclopedia.pub This transformation can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents. wikipedia.org

Catalytic hydrogenation of this compound can lead to two primary products depending on the reaction pathway: 1,2-di(p-methoxyphenyl)ethanamine or the corresponding N-hydroxylamine.

Formation of Amines: The complete reduction of the oxime functionality yields a primary amine. This involves the hydrogenation of the C=N double bond and the hydrogenolysis (cleavage) of the N-O bond. rsc.org This is a common and efficient route for the synthesis of amines from ketones via their oxime derivatives. shirazu.ac.irresearchgate.net Various catalysts, including Raney nickel and palladium on charcoal (Pd/C), are effective for this transformation. researchgate.net The use of sodium borohydride (B1222165) in the presence of catalysts like copper nanoparticles or zirconium(IV) chloride has also been reported for the efficient reduction of ketoximes to amines. researchgate.netshirazu.ac.ir

Formation of Hydroxylamines: The selective reduction of only the C=N bond, without cleaving the N-O bond, produces a hydroxylamine. encyclopedia.pub This transformation is significantly more challenging because the hydrogenation of the weak N-O bond is often thermodynamically more favorable. encyclopedia.pub Achieving high selectivity for the hydroxylamine product requires careful control of catalysts and conditions. encyclopedia.pub Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), often in the presence of an acid like HCl, have been historically used for the selective hydrogenation of ketoximes to hydroxylamines. nih.govencyclopedia.pub More recent methods have employed iridium complexes and nickel-cobalt (B8461503) phyllosilicates to achieve high yields of hydroxylamines. encyclopedia.pubmdpi.com

Controlling the selectivity between amine and hydroxylamine formation is a key challenge in oxime reduction. encyclopedia.pub Several factors influence the reaction's outcome:

Catalyst Choice: The nature of the metal catalyst is paramount. Platinum and iridium-based catalysts are often favored for hydroxylamine synthesis, while palladium and nickel catalysts tend to promote the complete reduction to the primary amine. encyclopedia.pubrsc.orgmdpi.com For instance, studies have shown a switch in selectivity from amine to hydroxylamine when changing from a Pd/C to a Pt/C catalyst for certain substrates. encyclopedia.pub

Reaction Conditions: The presence of acid is a critical variable. Acidic conditions, which protonate the oxime, often favor the formation of the hydroxylamine intermediate by making the C=N bond more susceptible to reduction while stabilizing the N-O bond against hydrogenolysis. encyclopedia.pubresearchgate.net

Substrate Structure: The steric environment around the oxime carbon plays a role. Ketoximes, such as this compound, are generally more sterically hindered than aldoximes. rsc.org This steric hindrance can increase the selectivity for the primary amine by disfavoring intermolecular side reactions that lead to secondary amine formation, a common issue in the reduction of aldoximes. encyclopedia.pubrsc.org

The favored pathway for high selectivity to the primary amine often proceeds through the hydroxylamine intermediate, which is then subsequently hydrogenated. rsc.org Finely tuning the reaction system to favor this pathway is ideal for minimizing side reactions. rsc.org

| Desired Product | Typical Catalysts | Typical Conditions | Rationale |

|---|---|---|---|

| Primary Amine | Raney Ni, Pd/C, Ru-complexes rsc.orgresearchgate.net | Neutral or basic conditions | Promotes full reduction and N-O bond cleavage. |

| Hydroxylamine | PtO₂, Pt/C, Ir-complexes encyclopedia.pubmdpi.com | Acidic (e.g., HCl) encyclopedia.pub | Acid protonates the oxime, facilitating selective C=N reduction over N-O cleavage. researchgate.net |

Catalytic Hydrogenation to Amines and Hydroxylamines

Rearrangement Reactions Involving the Oxime Moiety

The oxime group is susceptible to rearrangement reactions under specific conditions, leading to the formation of amides or α-aminoketones through the Beckmann and Neber rearrangements, respectively.

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into a substituted amide. wikipedia.orgslideshare.net For a ketoxime like this compound, this reaction yields an N-substituted amide. byjus.comnumberanalytics.com The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation by a strong acid (e.g., H₂SO₄, PCl₅). numberanalytics.comjk-sci.com

The core of the mechanism is a wikipedia.orgCurrent time information in Bangalore, IN.-shift. The alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom migrates to the nitrogen. wikipedia.orgjk-sci.com This migration occurs in a concerted fashion with the expulsion of the leaving group (water, in the case of simple acid catalysis), forming a nitrilium ion intermediate. wikipedia.orgjk-sci.com Subsequent attack by a water molecule, followed by deprotonation and tautomerization, yields the final amide product. byjus.com

Since this compound is unsymmetrical (possessing a p-methoxyphenyl group and a p-methoxybenzyl group attached to the C=N bond), the stereochemistry of the oxime is critical. The E and Z isomers of the oxime will yield two different amide products, as the migrating group is determined by its position anti to the hydroxyl group.

If the p-methoxyphenyl group is anti to the hydroxyl, it will migrate, forming N-(p-methoxybenzyl)-p-methoxybenzamide.

If the p-methoxybenzyl group is anti to the hydroxyl, it will migrate, forming N-(p-methoxyphenyl)-2-(p-methoxyphenyl)acetamide.

A variety of reagents can promote this rearrangement, including sulfuric acid, phosphorus pentachloride, thionyl chloride, and cyanuric chloride. wikipedia.orgslideshare.net

The Neber rearrangement transforms a ketoxime into an α-aminoketone. wikipedia.orgwikipedia.org This reaction provides a synthetic route to a different class of compounds compared to the Beckmann rearrangement, which is often a competing side reaction. wikipedia.orgwikipedia.org

The mechanism proceeds through several distinct steps:

O-Sulfonation: The oxime is first converted into a better leaving group by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form an O-sulfonate ester (a tosylate). wikipedia.orgwikipedia.org

Carbanion Formation: A base (e.g., an alkoxide) is added to abstract an acidic α-proton from the carbon adjacent to the oxime group, forming a carbanion. wikipedia.orgslideshare.net this compound has an α-methylene group, making it a suitable substrate. slideshare.net

Azirine Formation: The carbanion then acts as an internal nucleophile, displacing the tosylate group in an intramolecular substitution to form a strained three-membered ring intermediate called an azirine. wikipedia.orgwikipedia.org

Hydrolysis: Finally, the addition of water hydrolyzes the azirine intermediate, which opens up to form the final α-aminoketone product. wikipedia.org

For this compound, the Neber rearrangement would yield 1-amino-1,2-di(p-methoxyphenyl)ethan-2-one.

| Reaction | Key Reagents | Key Intermediate | Product from this compound |

|---|---|---|---|

| Beckmann Rearrangement | Strong acid (H₂SO₄, PCl₅) numberanalytics.com | Nitrilium ion slideshare.net | N-substituted amide byjus.com |

| Neber Rearrangement | 1. Sulfonyl chloride (e.g., TsCl) 2. Base (e.g., EtO⁻) wikipedia.orgwikipedia.org | Azirine wikipedia.org | α-Aminoketone wikipedia.org |

Neber Rearrangement and Related Transformations

Dehydration Reactions Leading to Nitrile Formation

The dehydration of aldoximes, including derivatives of this compound, is a fundamental and widely used method for the synthesis of nitriles. researchgate.netaip.orgaip.org This transformation involves the elimination of a water molecule from the oxime functional group. A vast array of reagents and conditions have been developed to effect this conversion, ranging from acidic and basic conditions to milder, more specialized reagents. highfine.comthieme-connect.comgoogle.comorganic-chemistry.org

Common dehydrating agents include:

Acidic Reagents : Formic acid in the presence of sodium formate (B1220265) has been used, although acid catalysts can sometimes be corrosive and lead to byproducts like aldehydes. google.com

Chlorinated Reagents : Thionyl chloride, oxalyl chloride, and trichloroacetyl chloride (in combination with triethylamine) are effective but can be hazardous. highfine.comresearchgate.netgoogle.com A catalytic Appel-type dehydration using oxalyl chloride, triethylamine, and a triphenylphosphine (B44618) oxide catalyst offers a rapid and efficient protocol. researchgate.netaip.orgaip.org

Burgess Reagent : This reagent provides a mild method for dehydrating both aliphatic and aromatic aldoximes, often requiring only gentle heating in a solvent like THF. thieme-connect.com

Other Methods : Other reported methods include the use of copper (II) acetate (B1210297), montmorillonite (B579905) KSF, phosgene, and dicyclohexylcarbodiimide. google.com Biocatalytic methods using aldoxime dehydratases are also emerging as a sustainable alternative. mdpi.com

The choice of reagent often depends on the substrate's sensitivity to acidic or harsh conditions. highfine.comthieme-connect.com For example, methods utilizing Burgess reagent or catalytic Appel conditions are suitable for substrates with acid-sensitive functional groups. highfine.comthieme-connect.com

Table 1: Comparison of Selected Dehydration Reagents for Oximes

| Reagent/System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Oxalyl chloride/Et₃N/Ph₃PO (catalytic) | Anhydrous acetonitrile, room temperature, <10 min | Fast, high yielding, low catalyst loading. researchgate.netaip.orgaip.org | Requires anhydrous conditions. |

| Burgess Reagent | THF, reflux | Mild, suitable for sensitive substrates. thieme-connect.com | Reagent can be moisture sensitive. |

| Formic acid/Sodium formate | Heating | Can lead to aldehyde byproducts. google.com |

Oxidative Transformations and Radical Chemistry

The oxidation of this compound and its derivatives opens up a rich field of radical chemistry, leading to the formation of various heterocyclic systems and reactive intermediates.

Oxidative Cyclization to Heterocyclic Systems (e.g., Isoxazolines)

The oxidative cyclization of unsaturated oximes is a powerful method for constructing isoxazoline (B3343090) rings. beilstein-journals.orgnih.govd-nb.info This transformation can be initiated by various oxidizing agents, which often generate a radical or cationic intermediate that subsequently cyclizes.

One common pathway involves the oxidation of the oxime to an iminoxyl radical. beilstein-journals.orgnih.gov If the oxime contains a suitably positioned alkene, an intramolecular radical addition to the double bond can occur, typically a 5-exo-trig cyclization, to form a five-membered ring. beilstein-journals.orgd-nb.info This process can be mediated by reagents such as TEMPO, hypervalent iodine compounds like iodobenzene (B50100) diacetate, or metal-based catalysts. beilstein-journals.orgnih.govorganic-chemistry.org

For phenolic oximes, oxidative cyclization can lead to spiroisoxazolines. acs.orgrsc.org Reagents like manganese(III) tris(acetylacetonate) or thallium(III) trifluoroacetate (B77799) can effect this transformation, proceeding through the trapping of a phenoxonium ion by the oxime's hydroxyl group. acs.orgrsc.org

Electrochemical methods also provide a route to isoxazolines, where direct oxidation of the oxime at an anode or mediated oxidation can initiate the cyclization cascade. chemrxiv.orgacs.org

Generation and Reactivity of Iminoxyl Radicals

Iminoxyl radicals (or oxime radicals) are key intermediates in many oxidative transformations of oximes. nih.govbeilstein-journals.orgu-tokyo.ac.jp These N-oxyl radicals, characterized by an N-O• fragment connected to a carbon via a double bond, have a unique electronic structure and reactivity compared to other N-oxyl radicals. nih.govbeilstein-journals.orgresearchgate.net

They can be generated from oximes through single-electron oxidation by various reagents, including:

Cerium(IV) ammonium (B1175870) nitrate (B79036) nih.gov

Silver(I) oxide beilstein-journals.orgresearchgate.net

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) beilstein-journals.orgnih.gov

Hypervalent iodine reagents arkat-usa.org

Photocatalysis acs.org

Once generated, iminoxyl radicals can undergo several types of reactions:

Intramolecular Cyclization : As seen in isoxazoline synthesis, the radical can add to a tethered double bond. beilstein-journals.orgnih.gov

Hydrogen Atom Abstraction (HAT) : They can abstract a hydrogen atom, often from a β-position, leading to a C-centered radical which can then undergo further reactions. beilstein-journals.orgacs.org

Dimerization : Iminoxyl radicals can dimerize, forming C-O, O-N, or N-N bonds, though these dimers are often unstable. nih.gov

Intermolecular Reactions : They can participate in intermolecular C-O coupling reactions. beilstein-journals.orgd-nb.info

The stability and reactivity of an iminoxyl radical are influenced by steric and electronic factors of the parent oxime. researchgate.netresearchgate.net

Deoxygenation Strategies for Pyrroline (B1223166) Synthesis

The synthesis of pyrrolines from γ,δ-unsaturated oximes can be achieved through strategies involving the generation of iminyl radicals. rsc.orgrsc.org Unlike iminoxyl radicals, iminyl radicals are nitrogen-centered radicals with the unpaired electron more localized on the nitrogen atom.

One approach is the photocatalytic deoxygenation of oximes using a trivalent phosphine (B1218219). rsc.orgrsc.org This process is thought to proceed via the following steps:

Photoexcited iridium catalyst oxidizes the phosphine to a radical cation.

The phosphine radical cation adds to the oxime oxygen, forming a phosphoranyl radical.

β-scission of this intermediate cleaves the N-O bond, generating the iminyl radical.

The resulting iminyl radical undergoes a 5-exo-trig cyclization onto the pendant alkene.

The resulting carbon-centered radical is then trapped to complete the synthesis of the pyrroline. rsc.org

This method avoids the pre-functionalization of the oxime, making it an atom-economical approach. rsc.org Other metal-catalyzed methods, using catalysts based on copper, iron, or silver, can also generate iminyl radicals from oxime esters for pyrroline synthesis. conicet.gov.arnih.govrsc.org

Oxidative C-O Coupling Reactions

Iminoxyl radicals generated from oximes can participate in intermolecular cross-dehydrogenative C-O coupling reactions. d-nb.info For example, they can couple with β-dicarbonyl compounds. researchgate.net

In the context of phenolic oximes, intramolecular oxidative C-O coupling is a key step in the formation of spiro-heterocycles. acs.orgrsc.org The oxidation of a phenolic oxime can generate a phenoxonium ion, which is an electrophilic species. The nucleophilic oxime hydroxyl group can then attack the electron-deficient ring intramolecularly to form a new C-O bond, leading to the spirocyclic product after rearomatization is blocked. rsc.org Hypervalent iodine reagents have proven particularly effective in mediating such oxidative cyclizations of phenolic oximes. acs.orgarkat-usa.org

Table 2: Summary of Oxidative Transformations

| Transformation | Key Intermediate | Typical Reagents | Product Type |

|---|---|---|---|

| Oxidative Cyclization | Iminoxyl Radical / Cationic Intermediate | TEMPO, PhI(OAc)₂, Mn(acac)₃ beilstein-journals.orgorganic-chemistry.orgacs.org | Isoxazolines, Spiroisoxazolines |

| Iminoxyl Radical Generation | Iminoxyl Radical | Ce(IV), Ag₂O, TEMPO beilstein-journals.orgnih.govbeilstein-journals.org | Reactive intermediate for further synthesis |

| Deoxygenative Cyclization | Iminyl Radical | Ir-photocatalyst/Phosphine, Cu/Fe catalysts rsc.orgrsc.orgnih.gov | Pyrrolines |

Oximation Reactions for Functional Group Interconversion and Ligation

Oximation, the reaction between a carbonyl-containing compound and a hydroxylamine derivative, is a cornerstone of chemical synthesis, enabling the formation of oximes. These C=N-O containing molecules are not only stable entities in their own right but also serve as versatile intermediates for further chemical transformations. In the context of this compound, its formation from the parent ketone, desoxyanisoin, represents a critical functional group interconversion from a carbonyl to an oxime. This transformation is pivotal as it unlocks pathways to other functional groups and molecular scaffolds.

The primary and most well-documented functional group interconversion involving this compound is its use as a precursor in the synthesis of 3,4-diarylisoxazoles. This transformation is not a ligation reaction in the traditional sense of joining two large biomolecules, but rather an intramolecular cyclization reaction that converts the oxime functional group into a stable heterocyclic ring system. This process is a key step in the synthesis of pharmacologically active molecules.

A notable example is the synthesis of Mofezolac, a non-steroidal anti-inflammatory drug (NSAID). nih.gov In this multi-step synthesis, desoxyanisoin is first converted to this compound. The oxime then serves as a crucial intermediate for the construction of the substituted isoxazole (B147169) ring that forms the core of the Mofezolac structure. nih.gov

Synthesis of this compound

The initial oximation reaction to produce this compound from desoxyanisoin is a straightforward and high-yielding process. The reaction involves treating the ketone (desoxyanisoin) with hydroxylamine hydrochloride in the presence of a base.

Reaction Scheme:

Detailed research findings provide a robust protocol for this conversion. nih.gov The reaction conditions are summarized in the table below.

| Reactants | Reagents | Solvent System | Reaction Conditions | Yield |

| Desoxyanisoin | Hydroxylamine hydrochloride, Sodium hydroxide (B78521) | Methanol (B129727)/Water | Heated to 70°C for 1 hour | 85% |

| Data sourced from Vitale et al., 2017. nih.gov |

This oximation step is a clear example of a functional group interconversion, where the carbonyl group of the ketone is transformed into an oxime. This new functional group is essential for the subsequent cyclization step.

Interconversion of this compound to a Diarylisoxazole

The oxime functional group in this compound is the key to the subsequent intramolecular cyclization to form a 3,4-diaryl-5-methylisoxazole derivative. This reaction proceeds by deprotonation of the oxime hydroxyl group, followed by reaction with an electrophile (in this case, an ester) to form the isoxazole ring.

Reaction Scheme:

The specific conditions for this transformation in the synthesis of a Mofezolac precursor are detailed in the following table. nih.gov

| Reactant | Reagents | Solvent | Reaction Conditions |

| This compound | n-Butyllithium (n-BuLi), Ethyl acetate | Tetrahydrofuran (THF) | -15°C to 0°C, then warmed to room temperature |

| Data sourced from Vitale et al., 2017. nih.gov |

This reaction sequence highlights the role of this compound as a critical intermediate. The initial oximation provides the necessary functionality for the subsequent construction of the isoxazole heterocycle, demonstrating a powerful use of this oxime in functional group interconversion for the synthesis of complex molecules.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Precursor for Diarylisoxazole Derivatives (e.g., Mofezolac)

One of the most well-documented applications of desoxyanisoin (B31116) oxime is its role as a direct precursor to diarylisoxazole derivatives, a class of compounds with notable pharmacological properties. A prominent example is Mofezolac, a non-steroidal anti-inflammatory drug (NSAID).

The synthesis of Mofezolac begins with the preparation of desoxyanisoin oxime itself. This is achieved by reacting desoxyanisoin with hydroxylamine (B1172632) hydrochloride in a methanol (B129727)/water solvent system, with the slow addition of sodium hydroxide (B78521). The resulting oxime is then used directly in the subsequent cyclization step without needing extensive purification.

The formation of the isoxazole (B147169) ring is a critical step in the synthesis of Mofezolac and related derivatives. This transformation is accomplished through a cyclization reaction involving the oxime group of this compound. In a common procedure, the oxime is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures. This deprotonates the carbon adjacent to the oxime, creating a dianion intermediate. This intermediate then reacts with an electrophile, like ethyl acetate (B1210297), to close the ring and form the 3,4-di(4-methoxyphenyl)-5-methylisoxazole scaffold. This isoxazole is the direct precursor to Mofezolac.

The general strategy of forming isoxazoles from oximes is a cornerstone of heterocyclic chemistry. Other methods include electrophilic cyclization, where O-methyl oximes of related compounds react with electrophiles like iodine monochloride (ICl) to yield highly substituted isoxazoles under mild conditions. These varied cyclization strategies underscore the versatility of oxime intermediates in constructing the isoxazole core.

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Desoxyanisoin | NH₂OH·HCl, NaOH, Methanol/Water | This compound | Formation of the oxime intermediate. |

| 2 | This compound | n-BuLi, Ethyl Acetate, THF | 3,4-di(4-methoxyphenyl)-5-methylisoxazole | Cyclization to form the isoxazole scaffold. |

| 3 | 3,4-di(4-methoxyphenyl)-5-methylisoxazole | n-BuLi, CO₂ (g) | Mofezolac | Carboxylation to yield the final active compound. |

Intermediate in the Synthesis of Cardiotonic Agents (e.g., Istaroxime)

While not a direct precursor derived from this compound, the synthesis of the cardiotonic agent Istaroxime highlights the critical importance of the oxime functional group in modern drug design. Istaroxime is a novel luso-inotropic agent developed for treating acute heart failure syndromes. researchgate.net Its mechanism involves both the inhibition of the Na+/K+-ATPase and the stimulation of the SERCA2a pump in cardiac muscle cells. researchgate.net

The synthesis of Istaroxime starts from dehydroepiandrosterone, a steroidal precursor. researchgate.net The synthetic route involves several steps, including epoxidation, ring-opening, substitution, and finally, oximation to introduce the crucial (2-aminoethoxy)imino group. researchgate.net The presence and configuration of this oxime moiety are essential for its biological activity. The case of Istaroxime serves as a powerful example of how oxime functionalities are strategically incorporated into complex molecules to achieve specific therapeutic effects, underscoring the value of oxime-containing building blocks in medicinal chemistry.

Building Block for Heterocyclic Systems (e.g., Pyrrolines, Benzoxazines)

This compound's utility extends beyond isoxazoles to the synthesis of other important heterocyclic systems.

Pyrrolines: General synthetic methods demonstrate that oximes are effective precursors for pyrroline (B1223166) derivatives. rsc.org These reactions often proceed through the generation of an iminyl radical from the oxime. This radical can then undergo an intramolecular cyclization, typically a 5-exo-trig cyclization, to form the pyrroline ring. rsc.org Palladium-catalyzed methods have also been developed where an oxidative addition of Pd(0) into the N–O bond of an oxime ester generates an imino-Pd(II) intermediate, which subsequently undergoes cyclization to yield pyrrolines. rsc.org These established principles suggest that this compound could be a viable substrate for such transformations to produce diaryl-substituted pyrrolines.

Benzoxazines: The desoxyanisoin skeleton itself has been used as a building block for high-performance benzoxazine (B1645224) thermosets. techscience.com Benzoxazines are typically synthesized via a Mannich condensation of a phenol, a primary amine, and formaldehyde. rsc.org Research has shown that a bio-derived benzoxazine monomer can be synthesized using desoxyanisoin (which provides the phenolic components), furfurylamine (B118560), and paraformaldehyde. techscience.com The resulting polymer exhibits a high glass transition temperature and remarkable anti-flammability. techscience.com This demonstrates the value of the desoxyanisoin core structure in creating advanced materials, a role that can be further diversified by starting with the oxime derivative.

Derivatization Strategies for Diverse Molecular Architectures

The chemical structure of this compound allows for various derivatization strategies, enabling the synthesis of a broad range of molecular architectures.

Chalcones: Deoxybenzoins are structurally related to chalcones and are, in fact, often synthesized from them. tandfonline.comtandfonline.com One efficient method involves the Lewis acid-catalyzed rearrangement of chalcone (B49325) epoxides to form β-ketoaldehydes, which are then deformylated to yield deoxybenzoins. tandfonline.com Conversely, the Michael addition of deoxybenzoins to chalcones, followed by an iodine-promoted oxidative annulation, can produce highly substituted furans. researchgate.net This close synthetic relationship indicates that the this compound framework can be a key component in strategies targeting chalcone-like molecules, particularly those incorporating an oxime ether functionality, which are known for their biological activities. chemrevlett.com

Lactones: Lactones, or cyclic esters, are prevalent in natural products and are important synthetic targets. wikipedia.org They are typically formed via the intramolecular esterification of a suitable hydroxycarboxylic acid. wikipedia.org General synthetic strategies include the oxidative cyclization of diols or the Baeyer-Villiger oxidation of cyclic ketones. nih.gov While a direct synthesis of lactones from this compound is not widely reported, derivatization strategies could create suitable precursors. For instance, selective demethylation and oxidation of one of the methoxy-phenyl groups of this compound to a carboxylic acid could generate a precursor that, under the right conditions, could undergo an intramolecular cyclization to form a lactone ring, leveraging the existing molecular scaffold.

Indirubin (B1684374) and its derivatives are another class of biologically active compounds where the oxime functional group plays a key role. Indirubin-3′-oxime (IOX) is known to possess significant anticancer properties. phytojournal.com The synthesis of indirubin derivatives does not start from this compound but provides another clear example of the importance of the oximation reaction in generating pharmacologically active molecules.

The general synthesis involves the condensation of an isatin (B1672199) derivative with 3-acetoxyindole or 3-indoxyl acetate in an alkaline medium to form the core indirubin structure. acs.orgrsc.org The resulting indirubin is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in a solvent such as pyridine (B92270) under reflux. acs.orgsci-hub.se This final oximation step is crucial for enhancing the biological activity of the indirubin scaffold. acs.org

Synthesis of Chalcone and Lactone Derivatives

Contributions to Polymer Chemistry and Materials Science

The oxime functional group has been increasingly recognized for its utility in polymer chemistry, offering pathways for creating dynamic, responsive, and high-performance materials. scielo.org.mxmolaid.com The formation of oxime bonds is a versatile conjugation strategy employed in creating materials like hydrogels and dynamic covalent polymers. scielo.org.mxchemcess.com Within this context, derivatives of desoxyanisoin have been specifically explored for their potential in creating advanced polymers with superior properties.

Precursors for Monomers (e.g., Caprolactam)

A thorough review of scientific literature indicates that the industrial synthesis of ε-caprolactam, the monomer for Nylon 6, is predominantly achieved through the Beckmann rearrangement of cyclohexanone (B45756) oxime. atamankimya.comucm.es This process involves converting cyclohexanone to its oxime, which is then rearranged using an acid catalyst. byjus.comorganic-chemistry.orgsensotech.com Current research and established production methods, including innovative gas-phase and electrochemical strategies, consistently identify cyclohexanone oxime as the key precursor. atamankimya.comresearchgate.net

Despite extensive searches, no available scientific literature documents a synthetic route for producing caprolactam or other related monomers starting from this compound. The established chemical pathways for caprolactam exclusively originate from the six-carbon ring structure of cyclohexanone oxime.

Integration into High-Performance Thermosets

High-performance thermosetting resins are crucial in demanding fields like aerospace and electronics due to their high modulus, thermal stability, and chemical resistance. sensotech.comtechscience.com Polybenzoxazines are a class of phenolic thermosets known for their excellent dimensional stability, low flammability, and near-zero shrinkage during polymerization.

Recent research has successfully demonstrated the integration of a desoxyanisoin derivative into a high-performance benzoxazine thermoset. nih.gov A bio-derived benzoxazine monomer, referred to as BHDB-Bz, was synthesized using desoxyanisoin and furfurylamine. nih.gov The resulting thermoset, poly(BHDB-Bz), was obtained through thermally induced ring-opening polymerization and exhibited significantly enhanced properties compared to a control thermoset synthesized from bisphenol A and furfurylamine (poly(BPA-Bz)).

The desoxyanisoin-derived thermoset displayed exceptional thermal stability and flame retardancy. nih.gov Its superior performance is attributed to a high crosslinking density and an outstanding ability to form char upon heating, which insulates the underlying material from fire. nih.gov

Table 1: Comparative Properties of Desoxyanisoin-Derived Thermoset

| Property | Poly(BHDB-Bz) (Desoxyanisoin-derived) | Poly(BPA-Bz) (Bisphenol A-derived) |

|---|---|---|

| Glass Transition Temperature (Tg) | 290 °C | 285 °C |

| 5% Weight Loss Temperature (Td5) | 413 °C | 379 °C (under N2) |

| Char Yield (at 800 °C in N2) | >60% | Not specified, but lower |

| UL-94 Flammability Rating | V-0 | Not specified, but lower |

| Limiting Oxygen Index (LOI) | 40% | Not specified, but lower |

Data sourced from Wang et al. nih.gov

Design and Synthesis of Kinase Inhibitors based on Oxime Scaffolds

The oxime group is a valuable pharmacophoric feature in modern drug design, particularly for the development of kinase inhibitors. Current time information in Bangalore, IN. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. nih.govrsc.org The oxime moiety contains both hydrogen bond acceptors (nitrogen and oxygen) and a hydrogen bond donor (the hydroxyl group), allowing it to form crucial interactions within the ATP-binding site of kinases. Current time information in Bangalore, IN.

Numerous studies have reported the design and synthesis of potent kinase inhibitors built upon oxime-containing scaffolds. These scaffolds are often designed to mimic the hinge-binding interactions of known inhibitors. For example, 4-aminopyrimidine-5-carbaldehyde (B100492) oxime was developed as a scaffold for dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, which are involved in tumor growth and angiogenesis. In other work, derivatives of tryptanthrin (B1681603) oxime were synthesized and evaluated as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are targets for inflammatory diseases. nih.govrsc.org The presence of the oxime group is often essential for the inhibitory activity. Current time information in Bangalore, IN.

Table 2: Examples of Kinase Inhibitors Based on Oxime Scaffolds

| Oxime Scaffold | Target Kinase(s) | Key Research Finding | Reference |

|---|---|---|---|

| 4-Aminopyrimidine-5-carbaldehyde Oxime | c-Met, VEGFR-2 | Serves as an isosteric replacement for a quinazoline (B50416) scaffold, enabling dual inhibitory activity. | |

| Tryptanthrin Oxime | JNK1, JNK2, JNK3 | The oxime group was found to be crucial for JNK inhibition; O-acyl derivatives showed increased cellular anti-inflammatory activity. | nih.govrsc.org |

| (E)-3-functionalized oxo-indole | PIM-1, PIM-2, PIM-3 | Bioisosteres of a natural product, saccharomonosporine A, showed potent pan-PIM kinase inhibition. | |

| Biflorin (B1666995) Oxime | Not specified | Oxime modification of the natural product biflorin led to an increase in antibacterial potential, a related field of study. | Current time information in Bangalore, IN. |

This table presents examples of oxime scaffolds in inhibitor design and does not imply direct synthesis from this compound.

Advanced Analytical and Spectroscopic Characterization Techniques for Desoxyanisoin Oxime and Its Derivatives

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating Desoxyanisoin (B31116) Oxime from impurities and for its precise quantification in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive method for the quantification of Desoxyanisoin Oxime and its metabolites. oregonstate.eduresearchgate.net This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the specific detection and structural elucidation power of tandem mass spectrometry. libretexts.orgresearchgate.netrsc.org In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system, where this compound is separated from other components on a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. collectionscanada.gc.ca

The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the compound. collectionscanada.gc.ca This is achieved by monitoring a specific fragmentation pathway, from a precursor ion to a product ion, which is characteristic of this compound. The development of robust LC-MS/MS assays involves optimizing chromatographic conditions for good peak shape and separation, as well as fine-tuning mass spectrometer parameters to maximize signal intensity. rsc.orgnih.gov Such methods are validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.netuniba.it The technique is particularly valuable for analyzing complex biological samples. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z of protonated this compound |

| Product Ion (Q3) | m/z of a characteristic fragment ion |

Gas Chromatography with a Nitrogen-Selective Detector (GC-NSD), also known as a Nitrogen-Phosphorus Detector (NPD), is a highly specific technique for the analysis of nitrogen-containing organic compounds like this compound. youtube.comwisc.eduresearchgate.net This method offers excellent sensitivity for nitrogenous analytes, making it suitable for purity assessment and quantification, particularly in non-aqueous samples. core.ac.uk

The methodology involves vaporizing the sample and separating its components in a gas chromatograph using a capillary column. hmdb.ca As the separated components elute from the column, they are passed through the Nitrogen-Selective Detector. The detector operates on the principle of surface ionization, where a heated bead selectively ionizes nitrogen-containing compounds, generating a current that is proportional to the amount of the analyte. youtube.com This selectivity significantly reduces interference from co-eluting, non-nitrogenous compounds, thereby simplifying chromatograms and enhancing quantification accuracy. wisc.edu For some oximes, derivatization may be employed to improve thermal stability and chromatographic behavior. wisc.edu

Table 2: Typical GC-NSD Operating Conditions for Oxime Analysis

| Parameter | Value/Condition |

|---|---|

| Gas Chromatograph | Capillary GC system |

| Detector | Nitrogen-Selective Detector (NSD/NPD) |

| Column | e.g., HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 150°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector Temperature | 300 °C |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are crucial for confirming the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, specific signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methylene (B1212753) protons, and the oxime hydroxyl proton can be identified and assigned.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. oregonstate.edulibretexts.org The spectrum of this compound would show distinct signals for the carbonyl carbon, the oxime carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the methylene carbon. hmdb.ca The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. libretexts.org

Table 3: Key ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) (Typical Solvent: CDCl₃) |

|---|---|---|

| ¹H NMR | Aromatic Protons | 6.8 - 7.9 |

| Methoxy Protons (-OCH₃) | ~3.8 | |

| Methylene Protons (-CH₂-) | ~4.2 | |

| Oxime Proton (=N-OH) | > 9.0 (broad singlet) | |

| ¹³C NMR | C=O (Ketone) | >195 |

| C=N (Oxime) | 150 - 160 | |

| Aromatic Carbons | 113 - 160 | |

| Methoxy Carbon (-OCH₃) | ~55 | |

| Methylene Carbon (-CH₂-) | ~45 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. Data is compiled from typical values for related structures and specific findings. hmdb.ca

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for unequivocally determining the elemental composition of this compound. Unlike standard mass spectrometry, HR-MS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).

This high accuracy allows for the calculation of a unique elemental formula from the measured mass. By comparing the experimentally determined accurate mass with the theoretical exact mass calculated for the proposed formula (C₁₆H₁₇NO₃ for this compound), the molecular formula can be confirmed with a high degree of confidence. This helps to distinguish this compound from other potential compounds that may have the same nominal mass but different elemental compositions.

Table 4: Example of High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₃ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 272.1281 |

| Measured Accurate Mass | 272.1279 |

| Mass Accuracy (ppm) | -0.74 |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of these vibrational frequencies, which are characteristic of the types of chemical bonds and functional groups present.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. For instance, a broad band in the high-frequency region indicates the O-H stretch of the oxime group. The C=N stretching vibration of the oxime and the C=O stretching of the ketone are also readily identifiable. Additionally, absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-O bonds of the methoxy groups, would be observed.

Table 5: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Oxime (-N-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1670 | C=O Stretch | Ketone |

| ~1605 | C=N Stretch | Oxime |

| 1600, 1510, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

Mass Spectrometry Fragmentation Studies of Oxime Derivatives

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a critical tool for the structural elucidation of organic compounds, including oxime derivatives. The ionization process, typically Electron Ionization (EI), subjects molecules to high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation. acdlabs.com This fragmentation is often predictable, providing a "fingerprint" that reveals the molecule's structure. For compounds that fragment excessively, softer ionization techniques like Chemical Ionization (CI) can be employed to enhance the abundance of the molecular ion. acdlabs.com

The study of oxime derivatives by mass spectrometry reveals several characteristic fragmentation pathways. For aromatic aldoximes, common fragmentations observed from the molecular ion include the loss of small, stable neutral molecules such as water (H₂O) and hydroxyl radicals (•OH). capes.gov.br The loss of hydrogen cyanide (HCN) is another significant fragmentation pathway for many benzaldoxime (B1666162) derivatives. capes.gov.br

One of the most extensively studied fragmentation reactions for odd-electron positive ions, such as those formed from oximes, is the McLafferty rearrangement. nih.gov This process involves the transfer of a gamma-hydrogen atom to the ionized functional group, followed by cleavage of the bond between the alpha and beta carbons. Studies have shown that the McLafferty rearrangement is more pronounced in oximes compared to their corresponding carbonyl compounds. nih.gov The geometric configuration of the oxime can also influence fragmentation, with (E)-isomers sometimes showing a more pronounced McLafferty rearrangement than (Z)-isomers. nih.gov

In the context of this compound and its derivatives, the fragmentation patterns are influenced by the specific substituents on the aromatic rings. For instance, derivatives containing a methoxy group are known to exhibit the loss of a methyl radical (•CH₃). lookchem.com The core structure of this compound provides several potential cleavage sites. The bond between the two aromatic systems and the C=N-OH group is a primary locus for fragmentation, leading to characteristic ions.

Detailed analysis of the mass spectra of various oxime derivatives allows for the identification of key fragment ions that are diagnostic for specific structural features. For example, the presence of halogen substituents in benzaldoximes introduces additional fragmentation pathways, such as the elimination of HCNO. capes.gov.br Similarly, derivatization of the oxime hydroxyl group, for instance by silylation to form silyl (B83357) oxime ethers, alters the fragmentation pattern, often leading to ions resulting from the loss of the silyl group components. nih.govresearchgate.net

The fragmentation data for this compound and its related derivatives can be systematically analyzed to understand their structure. The table below summarizes the major fragmentation pathways observed for aromatic oximes, which are applicable to the study of this compound.

Table 1: Characteristic Mass Spectrometry Fragmentations of Aromatic Oximes

| Precursor Ion | Neutral Loss | Fragment Ion Description | General Reference |

|---|---|---|---|

| [M]•+ | H₂O | Loss of water | capes.gov.br |

| [M]•+ | •OH | Loss of a hydroxyl radical | capes.gov.br |

| [M]•+ | HCN | Loss of hydrogen cyanide | capes.gov.br |

| [M]•+ (with -OCH₃ group) | •CH₃ | Loss of a methyl radical from a methoxy group | lookchem.com |

| [M]•+ (with γ-hydrogen) | Olefin | McLafferty Rearrangement | nih.gov |

The following table illustrates a hypothetical fragmentation pattern for this compound based on these established principles.

Table 2: Plausible Mass Spectrometry Fragmentation Pattern for this compound

| m/z Value | Proposed Fragment Structure/Formula | Neutral Loss |

|---|---|---|

| 241 | [C₁₅H₁₅NO₂]•+ | Molecular Ion |

| 224 | [C₁₅H₁₄NO]•+ | •OH |

| 223 | [C₁₅H₁₃NO]•+ | H₂O |

| 226 | [C₁₄H₁₂NO₂]•+ | •CH₃ |

| 148 | [C₉H₁₀NO]•+ | C₆H₅• (Phenyl radical) |

| 134 | [C₈H₈NO]•+ | C₇H₇O• (Methoxybenzyl radical) |

Q & A

Q. 1.1. What are the standard synthetic routes for Desoxyanisoin Oxime, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: this compound is synthesized via the reaction of desoxyanisoin with hydroxylamine in methanol, followed by cyclization using ethyl acetate and n-butyllithium in THF . To optimize reproducibility:

- Key parameters : Solvent purity, temperature control (±2°C), and stoichiometric ratios (e.g., hydroxylamine:desoxyanisoin = 1.2:1).

- Characterization : Validate intermediates via NMR (¹H/¹³C) and confirm final product purity using HPLC (>98%) and elemental analysis .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If cyclization stalls, increase n-BuLi equivalents incrementally (1.1–1.5 eq) .

Q. 1.2. How should researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS for volatile impurities .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UV-Vis spectroscopy (λ = 250–300 nm). Use XRD to detect crystalline phase changes .

- Storage recommendations : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation .

Q. 1.3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Spill management : Collect mechanically (avoid water rinsing) and dispose via hazardous waste protocols.

- First aid : For eye exposure, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. 2.1. How can contradictory spectral data (e.g., NMR vs. IR) for this compound derivatives be resolved?

Methodological Answer:

- Cross-validation : Repeat analyses under standardized conditions (e.g., deuterated solvent batch, calibrated instruments).

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR spectra with computational simulations (DFT-based vibrational frequency analysis) .

- Variable control : Ensure consistent sample preparation (e.g., drying time, solvent removal) to minimize artifacts .

Q. 2.2. What experimental designs are optimal for probing the reaction mechanism of this compound cyclization?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁸O or deuterium at critical positions (e.g., oxime nitrogen) to track bond rearrangements via MS/MS .

- Kinetic studies : Use stopped-flow UV spectroscopy to monitor intermediate formation (e.g., nitrile oxide) at millisecond resolution.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers and transition states .

Q. 2.3. How can researchers establish structure-activity relationships (SAR) for this compound analogs in biological assays?

Methodological Answer:

- Analog synthesis : Systematically modify substituents (e.g., methoxy groups, oxime geometry) and characterize via X-ray crystallography to confirm stereochemistry .

- Bioassay design : Use dose-response curves (IC₅₀/EC₅₀) in cell-based assays (e.g., cytotoxicity, enzyme inhibition). Include positive/negative controls and triplicate replicates .

- Data normalization : Apply Z-score or fold-change analysis to minimize plate-to-plate variability .

Q. 2.4. What strategies mitigate batch-to-batch variability in large-scale this compound synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Quality by Design (QbD) : Use factorial design (e.g., 2³ factorial) to identify critical process parameters (CPPs) like stirring rate and temperature gradients .

- Post-synthesis purification : Optimize recrystallization solvents (e.g., ethanol/water vs. acetone/hexane) via Hansen solubility parameter analysis .

Data Analysis and Interpretation

Q. 3.1. How should researchers address discrepancies between computational predictions and experimental results for this compound properties?

Methodological Answer:

- Error source analysis : Check basis set adequacy (e.g., 6-311++G** vs. def2-TZVP) and solvent effects in simulations .

- Experimental recalibration : Validate computational models against high-resolution data (e.g., single-crystal XRD for molecular geometry) .

- Peer validation : Share datasets via repositories like Zenodo for independent verification .

Q. 3.2. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in pharmacological studies?

Methodological Answer:

- Non-linear regression : Fit data to Hill or Log-logistic models using software like GraphPad Prism. Report R² and 95% confidence intervals .

- Outlier detection : Apply Grubbs’ test or Rosner’s test for small datasets (<20 samples).

- Meta-analysis : Aggregate results across studies using random-effects models to account for heterogeneity .

Literature and Reproducibility

Q. 4.1. How can researchers ensure their this compound studies align with published reproducibility guidelines?

Methodological Answer:

- FAIR principles : Share raw data (e.g., NMR FID files, chromatograms) in formats like JCAMP-DX .

- MIARE compliance : Document experimental metadata (e.g., instrument calibration dates, reagent lot numbers) .

- Collaborative validation : Partner with independent labs to replicate key findings using shared protocols .

Q. 4.2. Which databases and search strategies are most effective for retrieving peer-reviewed data on this compound?

Methodological Answer:

- Specialized databases : Use SciFinder (CAS content) and Reaxys for reaction pathways, or NIST Chemistry WebBook for physicochemical data .

- Search syntax : Combine terms like "this compound" AND ("synthesis" OR "mechanism") with Boolean operators. Filter by publication date (last 10 years) and article type (research article/review) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.